molecular formula C8H7BrFNO3 B12085725 Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- CAS No. 792936-53-9

Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro-

Cat. No.: B12085725
CAS No.: 792936-53-9
M. Wt: 264.05 g/mol
InChI Key: SGNLXDILSZDRLN-UHFFFAOYSA-N
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Description

Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- is an organic compound characterized by a benzene ring substituted with bromomethyl, fluoro, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- typically involves multi-step organic reactions One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by bromomethylation, which can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of benzene derivatives with various functional groups replacing the bromomethyl group.

    Reduction: Formation of amino-substituted benzene derivatives.

    Oxidation: Formation of benzene derivatives with carbonyl groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new organic compounds.

Biology and Medicine

This compound can be used in medicinal chemistry for the design and synthesis of potential pharmaceutical agents. The presence of the nitro group, in particular, can be exploited for the development of prodrugs that release active compounds under specific physiological conditions.

Industry

In the materials science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-: Lacks the nitro group, making it less reactive in certain chemical transformations.

    Benzene, 5-(bromomethyl)-1-fluoro-3-nitro-: Lacks the methoxy group, which can affect its solubility and reactivity.

    Benzene, 5-(bromomethyl)-2-methoxy-3-nitro-: Lacks the fluoro group, which can influence its electronic properties.

Uniqueness

Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Properties

CAS No.

792936-53-9

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

5-(bromomethyl)-1-fluoro-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-6(10)2-5(4-9)3-7(8)11(12)13/h2-3H,4H2,1H3

InChI Key

SGNLXDILSZDRLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)CBr)[N+](=O)[O-]

Origin of Product

United States

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